molecular formula C22H25BrN4S B11668778 4-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone

4-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone

Cat. No.: B11668778
M. Wt: 457.4 g/mol
InChI Key: UABRSSBCIFQUEZ-ZRGSRPPYSA-N
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Description

4-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone is a complex organic compound with the molecular formula C22H25BrN4S This compound is notable for its unique structure, which combines a bromobenzaldehyde moiety with a tetrahydrobenzothienopyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form carboxylic acids.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The bromine atom in the benzaldehyde moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone linkage can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromobenzaldehyde moiety may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzaldehyde: Another isomer of bromobenzaldehyde with similar reactivity but different spatial arrangement.

    4-Methylbenzaldehyde: Similar structure but with a methyl group instead of a bromine atom.

    4-Hydroxybenzaldehyde: Contains a hydroxyl group, leading to different chemical properties and reactivity.

Uniqueness

4-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone is unique due to its combination of a bromobenzaldehyde moiety with a tetrahydrobenzothienopyrimidine ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H25BrN4S

Molecular Weight

457.4 g/mol

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H25BrN4S/c1-4-22(2,3)15-7-10-18-17(11-15)19-20(24-13-25-21(19)28-18)27-26-12-14-5-8-16(23)9-6-14/h5-6,8-9,12-13,15H,4,7,10-11H2,1-3H3,(H,24,25,27)/b26-12-

InChI Key

UABRSSBCIFQUEZ-ZRGSRPPYSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C\C4=CC=C(C=C4)Br

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)Br

Origin of Product

United States

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